molecular formula C15H22FNO3 B12170188 1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol

1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B12170188
M. Wt: 283.34 g/mol
InChI Key: HMXGEDJZQXGBJE-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups, a fluorophenoxy group, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups at the 2 and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Fluorophenoxy Group: The next step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced. This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent.

    Formation of the Propanol Moiety: Finally, the propanol moiety is introduced through a reaction with an appropriate epoxide or halohydrin under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylmorpholin-4-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2,6-Dimethylmorpholin-4-yl)-3-(4-bromophenoxy)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.

    1-(2,6-Dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C15H22FNO3

Molecular Weight

283.34 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-fluorophenoxy)propan-2-ol

InChI

InChI=1S/C15H22FNO3/c1-11-7-17(8-12(2)20-11)9-14(18)10-19-15-5-3-13(16)4-6-15/h3-6,11-12,14,18H,7-10H2,1-2H3

InChI Key

HMXGEDJZQXGBJE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)F)O

Origin of Product

United States

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